1,1-Difluoroethene;1,1,2-trifluoroethene, universally procured under the designation Poly(vinylidene fluoride-co-trifluoroethylene) or P(VDF-TrFE) (CAS 28960-88-5), is a highly specialized semi-crystalline ferroelectric and piezoelectric copolymer. Unlike standard structural fluoropolymers, P(VDF-TrFE) is specifically synthesized to serve as an active electronic material. The incorporation of the trifluoroethylene (TrFE) monomer into the polyvinylidene fluoride (PVDF) backbone fundamentally alters the polymer's steric hindrance and interchain spacing. This structural modification yields an intrinsically electroactive material characterized by a stable all-trans molecular conformation, quantifiable remnant polarization, and high solubility in polar organic solvents. Commercially available in various precise molar ratios (e.g., 70/30, 75/25, 80/20), it serves as a benchmark material for flexible, printed, and organic electronics requiring robust electromechanical coupling [1].
Substituting P(VDF-TrFE) with lower-cost pure PVDF or alternative copolymers like P(VDF-HFP) fundamentally compromises manufacturing workflows for advanced electronics. Pure PVDF naturally crystallizes from the melt or solution into the non-polar α-phase, requiring aggressive mechanical stretching (up to 500% elongation) at elevated temperatures followed by high-voltage electrical poling to force the transition into the electroactive β-phase [1]. This mechanical drawing requirement makes pure PVDF entirely incompatible with modern solution-processing techniques such as spin-coating, inkjet printing, or direct deposition onto rigid semiconductor substrates. By contrast, the steric bulk of the TrFE units in P(VDF-TrFE) forces the copolymer to crystallize spontaneously into the polar β-phase directly from the melt or solvent [1]. This eliminates the need for mechanical stretching, allowing buyers to seamlessly integrate ferroelectric layers into complex, multi-layer microelectronic architectures and conformal device coatings.
When processed from the melt or solution, pure PVDF predominantly crystallizes into the non-polar α-phase (XRD peaks at 17.7° and 18.3°) and requires aggressive mechanical stretching (300–500% elongation) at elevated temperatures to induce the electroactive β-phase [1]. In contrast, P(VDF-TrFE) incorporates bulky trifluoroethylene units that sterically force the copolymer to crystallize directly into the all-trans β-phase (characteristic XRD peak at 2θ ≈ 19.9°) without any mechanical drawing [2]. This intrinsic phase formation enables direct spin-coating and inkjet printing of active ferroelectric layers.
| Evidence Dimension | Requirement for mechanical stretching to achieve polar β-phase |
| Target Compound Data | 0% stretching required (spontaneous β-phase formation at 2θ ≈ 19.9°) |
| Comparator Or Baseline | Pure PVDF: Requires 300–500% mechanical elongation |
| Quantified Difference | Complete elimination of post-deposition mechanical drawing steps |
| Conditions | Solution casting or melt processing followed by thermal annealing |
Eliminating the mechanical drawing requirement makes this copolymer a strictly necessary fluoropolymer choice for rigid substrate deposition and roll-to-roll printed electronics.
In high-temperature operating environments, mechanically oriented PVDF (OPVDF) suffers from rapid relaxation of its forced all-trans conformation, causing its longitudinal piezoelectric coefficient (d33) to degrade from 17.0 pC/N at 25 °C down to 6.47 pC/N at 130 °C [1]. Conversely, P(VDF-TrFE) (75/25 mol% ratio) maintains a highly stable d33 response of approximately 21.5 pC/N across a broad temperature window of 20 °C to 110 °C before the onset of the Curie transition [1]. This represents a nearly 330% higher retained piezoelectric sensitivity at elevated temperatures compared to the OPVDF baseline.
| Evidence Dimension | Piezoelectric coefficient (d33) retention at elevated temperatures |
| Target Compound Data | d33 remains >20 pC/N up to 110 °C (initial 21.5 pC/N) |
| Comparator Or Baseline | Oriented PVDF: d33 degrades from 17.0 pC/N to 6.47 pC/N at 130 °C |
| Quantified Difference | P(VDF-TrFE) retains >3x higher piezoelectric response at elevated temperatures |
| Conditions | Variable temperature testing (20 °C to 130 °C) under dynamic mechanical load |
Procuring P(VDF-TrFE) prevents catastrophic signal loss in sensors and transducers deployed in variable or high-temperature industrial environments.
A fundamental limitation of pure β-phase PVDF is the absence of a detectable ferroelectric-to-paraelectric Curie transition (Tc) below its melting point, restricting its use in phase-change applications [1]. P(VDF-TrFE), however, exhibits a distinct and tunable Curie temperature that varies inversely from 135 °C down to 60 °C as the TrFE molar fraction increases from 20% to 50% [1]. For example, the 70/30 mol% formulation provides a precise Tc near 90 °C, enabling massive entropy changes upon phase transition that pure PVDF cannot achieve.
| Evidence Dimension | Presence and tunability of Curie Temperature (Tc) below melting point |
| Target Compound Data | Tunable Tc between 60 °C and 135 °C depending on VDF/TrFE ratio |
| Comparator Or Baseline | Pure β-phase PVDF: Undetectable Tc below melting point |
| Quantified Difference | Introduction of a highly tunable 75 °C operational phase-transition window |
| Conditions | Differential scanning calorimetry (DSC) during heating/cooling cycles |
The presence of a tunable Tc is an absolute prerequisite for procuring materials intended for solid-state electrocaloric cooling and advanced pyroelectric energy harvesting.
The integration of ferroelectric polymers into low-power memory devices is often bottlenecked by the high voltages required for polarization. Pure PVDF possesses a tight interchain distance (d110/200 = 0.426 nm), which sterically hinders dipole rotation and results in high coercive fields [1]. The incorporation of bulky TrFE monomers in P(VDF-TrFE) expands the interchain distance to 0.442 nm, facilitating much easier dipole alignment [1]. Consequently, P(VDF-TrFE) achieves a saturated remnant polarization with a significantly reduced coercive electric field (Ec ≈ 50 MV/m), compared to the much higher fields required to pole pure PVDF [2].
| Evidence Dimension | Interchain distance and resulting coercive electric field (Ec) |
| Target Compound Data | Interchain distance of 0.442 nm yielding a low Ec of ~50 MV/m |
| Comparator Or Baseline | Pure PVDF: Interchain distance of 0.426 nm requiring higher poling fields |
| Quantified Difference | 3.7% expansion in lattice spacing leading to substantially lower polarization voltage thresholds |
| Conditions | X-ray diffraction (XRD) structural analysis and polarization-electric field (P-E) hysteresis loops |
A lower coercive field allows for the deposition of thinner active layers and reduces the operating voltage required for writing data in organic non-volatile memory.
Because P(VDF-TrFE) crystallizes directly into the electroactive β-phase without the need for mechanical stretching, it is a highly practical procurement choice for flexible electronics. It can be directly deposited via spin-coating, inkjet printing, or roll-to-roll casting onto rigid silicon wafers or flexible polymer substrates to create high-yield tactile sensors and wearable monitors [1].
Leveraging its high and thermally stable longitudinal piezoelectric coefficient (d33 > 20 pC/N up to 110 °C), P(VDF-TrFE) is heavily utilized for acoustic transducers and hydrophones. The material prevents signal degradation in variable-temperature underwater or industrial environments, outperforming mechanically oriented pure PVDF baselines[2].
The presence of a distinct, composition-tunable Curie temperature (Tc) allows P(VDF-TrFE) to be utilized in phase-transition-dependent thermal applications. Buyers can select specific VDF/TrFE molar ratios to align the ferroelectric-to-paraelectric transition with target operating temperatures, maximizing the entropy change for solid-state cooling devices and infrared pyroelectric sensors[1].
Due to its expanded interchain distance and resulting low coercive electric field (~50 MV/m), P(VDF-TrFE) serves as a benchmark polymeric insulator for organic non-volatile memory devices. It enables the fabrication of ultra-thin ferroelectric gate dielectrics that can be polarized at significantly lower voltages than pure PVDF, reducing the overall power consumption of the memory architecture[2].